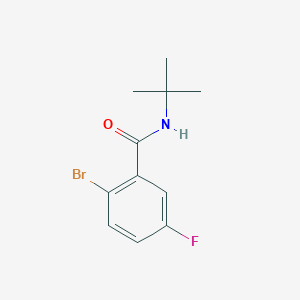

2-Bromo-N-(tert-butyl)-5-fluorobenzamide

Description

BenchChem offers high-quality 2-Bromo-N-(tert-butyl)-5-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(tert-butyl)-5-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-tert-butyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXSKZCGJIFORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640848 | |

| Record name | 2-Bromo-N-tert-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-23-1 | |

| Record name | 2-Bromo-N-(1,1-dimethylethyl)-5-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-tert-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-N-(tert-butyl)-5-fluorobenzamide CAS number and properties

An In-depth Technical Guide to 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, a key chemical intermediate with significant applications in modern drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical data, proven synthetic methodologies, mechanistic insights, and critical safety protocols.

Section 1: Core Compound Identification and Physicochemical Properties

2-Bromo-N-(tert-butyl)-5-fluorobenzamide is a substituted aromatic amide that serves as a versatile building block. Its unique substitution pattern, featuring a bromine atom ortho to the amide group and a fluorine atom meta to it, offers multiple reaction vectors for further chemical elaboration.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, solubility screening, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 941294-23-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |

| Molecular Weight | 274.13 g/mol | [1][2] |

| IUPAC Name | 2-bromo-N-(tert-butyl)-5-fluorobenzamide | [1] |

| Purity | Typically ≥95-98% | [1] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in a dry environment, at room temperature or refrigerated (2-8°C) | [2] |

| InChI Key | SSXSKZCGJIFORU-UHFFFAOYSA-N | [1] |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Section 2: Synthesis, Reaction Mechanisms, and Strategic Considerations

The synthesis of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide is typically achieved through a standard amidation reaction. The choice of starting materials and coupling agents is critical for achieving high yield and purity, minimizing side reactions.

Recommended Synthetic Protocol: Acyl Chloride-Mediated Amidation

The most direct and industrially scalable route involves the reaction of 2-bromo-5-fluorobenzoic acid with a chlorinating agent, followed by coupling with tert-butylamine. This two-step, one-pot procedure is highly efficient.

Step-by-Step Methodology:

-

Acid Chloride Formation: To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) is added to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The completion of the acid chloride formation is evidenced by the cessation of gas evolution (HCl and CO/CO₂ for oxalyl chloride; HCl and SO₂ for thionyl chloride).

-

Amidation: In a separate flask, dissolve tert-butylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dry DCM.

-

Coupling: The solution of the freshly prepared 2-bromo-5-fluorobenzoyl chloride is added dropwise to the amine solution at 0 °C to control the exotherm.

-

Work-up and Purification: The reaction is stirred at room temperature for an additional 2-4 hours. Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. After drying over anhydrous sodium sulfate and filtering, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 2-Bromo-N-(tert-butyl)-5-fluorobenzamide.

Expert Rationale: The use of an acyl chloride intermediate is superior to direct amide coupling (e.g., using HATU or EDC) for this specific transformation due to the relatively low cost of chlorinating agents and the high reactivity of the acyl chloride, which drives the reaction to completion with the sterically hindered tert-butylamine. The excess amine and added base are crucial to neutralize the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt which would be unreactive.

Synthetic Workflow Diagram

Caption: Role as a precursor to a CRBN ligand in a PROTAC construct.

Section 4: Spectroscopic Characterization Profile (Predicted)

While experimental spectra should always be acquired for confirmation, a predictive analysis based on established principles of spectroscopy provides a valuable reference for quality control and structural verification.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~ 7.4-7.6 ppm (m, 2H): Aromatic protons ortho and para to the fluorine atom. Their multiplicity will be complex due to H-H and H-F coupling.

-

δ ~ 7.0-7.2 ppm (m, 1H): Aromatic proton ortho to both bromine and fluorine. This signal is expected to be the most downfield due to the combined electron-withdrawing effects.

-

δ ~ 5.9-6.1 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

δ ~ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~ 165 ppm: Carbonyl carbon of the amide.

-

δ ~ 158-162 ppm (d, ¹JCF ≈ 250 Hz): Carbon atom directly attached to fluorine.

-

δ ~ 115-138 ppm: Aromatic carbons, showing characteristic C-F and C-Br coupling patterns.

-

δ ~ 52 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ 28-29 ppm: Methyl carbons of the tert-butyl group.

Key Infrared (IR) Absorption Bands

-

~3300 cm⁻¹: N-H stretching vibration.

-

~2970 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong, characteristic absorption.

-

~1540 cm⁻¹: N-H bending (Amide II band).

-

~1250 cm⁻¹: C-F stretching.

-

~600-700 cm⁻¹: C-Br stretching.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The compound is classified as harmful and an irritant.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing. [3]Do not eat, drink, or smoke when using this product. [1]Wash hands thoroughly after handling. [1]4. Emergency Procedures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. [1] * If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [4] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [1] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [1]

-

Storage Recommendations

Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]For long-term stability, some suppliers recommend refrigeration at 2-8°C. [2]

References

-

2-Bromo-N-butyl-5-fluorobenzamide. ChemWhat. [Link]

-

General procedure for the synthesis of N-tert-Butylbenzamides. Royal Society of Chemistry. [Link]

-

5-bromo-N-(tert-butyl)-2-ethyl-N-fluorobenzamide. PubChem. [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. ResearchGate. [Link]

-

¹H and ¹³C NMR data reference. Chem 117 Reference Spectra. [Link]

-

Experimental Spectroscopic Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/42836262453e003c03565f17173b0690029b9f71]([Link]

-

2-Fluorobenzamide. PubChem. [Link]

-

2-Bromo-5-fluorobenzaldehyde. Pharmaffiliates. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]

Sources

physicochemical properties of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is paramount. Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities, frequently serving as foundational scaffolds in the development of new therapeutic agents.[1] 2-Bromo-N-(tert-butyl)-5-fluorobenzamide (Figure 1) is a halogenated benzamide derivative that, due to its specific substitution pattern, presents as a valuable building block for chemical synthesis and library development.[2][3] Its utility in research, particularly in areas like the design of Proteolysis Targeting Chimeras (PROTACs), hinges on a thorough understanding of its fundamental physicochemical properties.[1]

This guide provides a comprehensive technical overview of the core . It is designed for researchers, medicinal chemists, and formulation scientists, offering not only reference data but also detailed, field-proven experimental protocols for its characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Compound Identification and Structure

Correctly identifying a compound is the foundational step upon which all subsequent experimental work is built. The following table summarizes the key identifiers for 2-Bromo-N-(tert-butyl)-5-fluorobenzamide.

| Identifier | Value | Source |

| Chemical Name | 2-Bromo-N-(tert-butyl)-5-fluorobenzamide | [2] |

| CAS Number | 941294-23-1 | [2][3] |

| Molecular Formula | C₁₁H₁₃BrFNO | [2][3] |

| Molecular Weight | 274.13 g/mol | [3] |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(F)=CC=C1Br | [2] |

| InChI Key | SSXSKZCGJIFORU-UHFFFAOYSA-N | [2] |

Figure 1: Chemical Structure of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide (A 2D rendering of the chemical structure would be placed here in a formal document.)

Core Physicochemical Properties: A Summary

The behavior of a molecule in both biological and chemical systems is dictated by its physical properties. The following table provides a summary of the key properties discussed in this guide. Since specific experimental values for this compound are not widely published, this guide focuses on the robust methodologies for their determination.

| Property | Anticipated Value / Characteristic | Experimental Method |

| Melting Point | Crystalline solid with a sharp melting range | Capillary Melting Point Determination |

| Aqueous Solubility | Low; characteristic of halogenated aromatics | Shake-Flask Method with HPLC Quantification |

| pKa (Acidity Constant) | Very weak basicity/acidity | Potentiometric Titration |

| Spectroscopic Profile | Unique signals for structural confirmation | FT-IR, ¹H NMR, ¹³C NMR |

Thermal Properties: Melting Point Analysis

Significance of Melting Point

The melting point is a fundamental thermal property that provides critical insights into the purity and identity of a crystalline solid.[4] A pure compound typically exhibits a sharp, well-defined melting range (often ≤1°C), whereas the presence of impurities leads to a depressed and broadened melting range. Therefore, accurate melting point determination is a primary, accessible method for quality control and compound verification. For structurally related compounds like N-(tert-Butyl)-2-chlorobenzamide (m.p. 109–110 °C) and 4-Bromo-N-(tert-butyl)benzamide (m.p. 130–131 °C), we can anticipate a distinct melting point in a similar range.[5]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting point range using a digital melting point apparatus.

Methodology Rationale: The capillary method ensures that a small, uniformly packed sample is heated slowly and evenly, allowing for the precise observation of the phase transition from solid to liquid. A slow heating rate (1-2 °C/minute) near the expected melting point is critical for achieving thermal equilibrium between the sample, the thermometer, and the heating block, thereby preventing an artificially broad or elevated reading.[6]

Step-by-Step Procedure:

-

Sample Preparation: Place a small amount of dry 2-Bromo-N-(tert-butyl)-5-fluorobenzamide onto a clean, dry watch glass. If the sample consists of large crystals, gently pulverize it into a fine powder using a spatula.

-

Capillary Loading: Invert a capillary tube (closed end down) and press the open end into the powder until a small amount of sample enters the tube.

-

Sample Packing: Tap the closed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into a sample slot of the melting point apparatus.

-

Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/minute to find a rough value. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Heat the apparatus at a medium rate until the temperature is ~20 °C below the expected or roughly determined melting point.

-

Fine Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial for accuracy.[6]

-

Data Recording: Observe the sample through the viewfinder. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid crystal melts.

-

Reporting: The melting point is reported as the range T₁ – T₂.

Caption: Workflow for determining melting point.

Solution Properties: Solubility Profile

Significance of Solubility

Solubility is a critical physicochemical parameter that profoundly impacts a compound's bioavailability, formulation feasibility, and performance in biological assays.[7] For drug candidates, poor aqueous solubility can be a major hurdle for oral absorption.[8] Given its structure—a halogenated aromatic ring and a bulky tert-butyl group—2-Bromo-N-(tert-butyl)-5-fluorobenzamide is predicted to have low aqueous solubility but higher solubility in organic solvents like DMSO, methanol, and dichloromethane, similar to related structures.[9]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask and HPLC

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7] It involves creating a saturated solution and allowing it to reach equilibrium before quantifying the concentration of the dissolved solute, typically by HPLC.

Methodology Rationale: This method measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions, which is a true representation of its thermodynamic solubility.[7] Stirring for 24 hours ensures that equilibrium is reached. Using HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations and separating the analyte from any potential impurities or degradants.[10]

Step-by-Step Procedure:

-

Stock Solution & Calibration Curve:

-

Prepare a primary stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mg/mL).

-

From this stock, prepare a series of at least five calibration standards in the mobile phase to be used for HPLC analysis. The concentration range should bracket the expected solubility.

-

Inject each standard into the HPLC system and generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.99.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential.

-

Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for 24 hours to ensure equilibrium is reached.[11]

-

-

Sample Processing:

-

After 24 hours, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

-

Filter the aliquot through a 0.45 µm syringe filter (a low-binding filter, such as PVDF, is recommended) to remove all undissolved solids.[11]

-

-

HPLC Analysis:

-

Dilute the filtered sample with the mobile phase to bring its concentration into the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Record the peak area for the analyte.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the original solvent. Report the result in units such as µg/mL or µM.

-

Caption: Workflow for solubility determination.

Ionization Properties: pKa Determination

Significance of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter in drug development as it determines the extent of a molecule's ionization at a given pH.[12] The ionization state affects numerous properties, including solubility, membrane permeability, and binding to the target protein. For 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, the relevant ionizable groups are the amide N-H proton (very weakly acidic) and the carbonyl oxygen (very weakly basic). Potentiometric titration is a highly accurate method for determining pKa values.[13][14]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves the incremental addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH. The pKa is derived from the resulting titration curve.

Methodology Rationale: Potentiometric titration directly measures the change in pH as an acid or base is neutralized.[14] The point of half-neutralization, where the concentrations of the protonated and deprotonated species are equal, corresponds to the pKa. This point is identified as the midpoint of the steepest portion of the titration curve (the inflection point). The method is highly precise and is considered a benchmark for pKa determination.[13]

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature.

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (typically 0.01 M to 0.001 M).

-

Dissolve the compound in a suitable solvent. Since the compound has low water solubility, a co-solvent system (e.g., methanol/water) may be required. Note that the measured pKa will be an apparent pKa (pKa') specific to that solvent system.

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl to titrate a base, or 0.1 M NaOH to titrate an acid).

-

Gently stir the solution.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the steepest part of the curve).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where it appears as a maximum.

-

The pKa is the pH value at the half-equivalence point (V_eq / 2).

-

Caption: Workflow for pKa determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of a compound. While specific spectra for this compound are not provided, the expected features can be predicted based on its structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

~3350 cm⁻¹: N-H stretch (secondary amide).[5]

-

~2970 cm⁻¹: C-H stretches (from the tert-butyl group).

-

~1650 cm⁻¹: C=O stretch (Amide I band), which is a strong and characteristic absorption.[5][15]

-

~1540 cm⁻¹: N-H bend (Amide II band).

-

Aromatic C=C stretches in the 1600-1450 cm⁻¹ region.

-

C-F and C-Br stretches in the fingerprint region (<1200 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the different proton environments. Expected signals include:

-

A sharp singlet at ~1.4 ppm, integrating to 9 protons, for the magnetically equivalent methyl groups of the tert-butyl substituent.

-

A broad singlet for the amide N-H proton.

-

A series of multiplets in the aromatic region (7.0-8.0 ppm) for the three protons on the benzene ring. The splitting patterns will be complex due to coupling with each other and with the fluorine atom.

-

-

¹³C NMR: The carbon NMR spectrum should show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

-

Conclusion

2-Bromo-N-(tert-butyl)-5-fluorobenzamide is a valuable chemical building block whose utility in research and development is unlocked through rigorous physicochemical characterization. This guide has outlined the significance of its core properties—melting point, solubility, and pKa—and provided detailed, robust protocols for their experimental determination. By employing these standardized methods, researchers can generate high-quality, reliable data essential for quality control, reaction optimization, formulation development, and rational drug design.

References

- Smolecule. (2023, August 16). 2-bromo-5-fluoro-N,N-dimethylbenzamide Properties.

- LookChem. 2-Bromo-4-t-butyl-1-fluorobenzene.

- Fluorochem. 2-Bromo-N-(tert-butyl)-5-fluorobenzamide.

- PubChem. 5-bromo-N-(tert-butyl)-2-ethyl-N-fluorobenzamide. National Center for Biotechnology Information.

- BLDpharm. 2-Bromo-N-(tert-butyl)-5-fluorobenzamide.

- Royal Society of Chemistry. (2017). Supporting Information for a publication.

- ECETOC. Appendix A: Measurement of Acidity (pKa).

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- University of California, Los Angeles. Experiment 1 - Melting Points.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- University of Calgary. Melting point determination.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Journal of Medicinal Chemistry. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- JoVE. (2020, March 26). Video: Melting Points - Procedure.

- SlideShare. (2021, September 19). experiment (1) determination of melting points.

- PMC - NIH. Development of Methods for the Determination of pKa Values.

- ResearchGate. FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 941294-23-1|2-Bromo-N-(tert-butyl)-5-fluorobenzamide|BLD Pharm [bldpharm.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciforum.net [sciforum.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Guide to the Structural Analysis and Confirmation of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

Introduction

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of safety, efficacy, and intellectual property. Substituted benzamides, a class of compounds renowned for their diverse pharmacological activities, demand rigorous analytical characterization. This guide provides an in-depth, field-proven framework for the comprehensive structural analysis of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, a halogenated benzamide derivative.

Our approach moves beyond a simple checklist of techniques. Instead, we present an integrated analytical philosophy where each method—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—serves as a self-validating system, collectively providing an unambiguous confirmation of molecular identity and purity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical workflow for structural elucidation.

Molecular Identity and Physicochemical Properties

The target molecule, 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, possesses a unique combination of functional groups and substituents that dictate its chemical behavior and analytical fingerprint.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 274.13 g/mol | [2] |

| Purity | Typically >95.0% | [1] |

| Appearance | White to off-white solid/powder | |

| Storage | Sealed in dry, 2-8°C | [2] |

The Integrated Analytical Workflow

The confirmation of the structure is not a linear process but a convergent one. Data from orthogonal analytical techniques are synthesized to build an unshakeable structural hypothesis. The causality behind this workflow is to use each technique's strength to validate the findings of the others. MS provides the elemental formula, FTIR confirms the presence of key functional groups, and NMR elucidates the precise atomic connectivity.

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3] For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Analysis: Mapping the Protons

The ¹H NMR spectrum provides a quantitative map of all proton environments.

-

tert-Butyl Group: A sharp, intense singlet integrating to 9 protons is expected, typically in the upfield region (δ 1.3-1.5 ppm), characteristic of the magnetically equivalent methyl protons.

-

Amide Proton (N-H): A broad singlet is anticipated (typically δ 5.5-8.5 ppm). Its chemical shift can be concentration and solvent-dependent.

-

Aromatic Protons: Three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton (³J_HH) and proton-fluorine (³J_HF, ⁴J_HF) coupling. We expect distinct signals in the aromatic region (δ 7.0-8.0 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for sufficient resolution of aromatic couplings.

-

Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence is typically sufficient.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Analysis: Integrate all signals and analyze the chemical shifts and coupling patterns to assign each proton to its position in the molecule.

¹³C NMR Analysis: Defining the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a singlet, simplifying the view of the molecular backbone.[4]

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield (δ 165-170 ppm).

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to bromine and fluorine will show characteristic shifts and splitting due to C-F coupling.[5] The C-F coupling constants (¹J_CF, ²J_CF, etc.) are highly diagnostic.

-

tert-Butyl Carbons: Two signals are expected: a quaternary carbon (C(CH₃)₃) and the methyl carbons (-CH₃), typically in the upfield region (δ 25-55 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: On the same spectrometer, switch the nucleus observe channel to ¹³C.

-

Acquisition: Employ a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

¹⁹F NMR Analysis: The Fluorine Probe

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive experiment.[6]

-

Expected Signal: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of an aryl fluoride.

-

Coupling: This signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (³J_HF and ⁴J_HF), providing further confirmation of its position on the aromatic ring.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: Tune the appropriate channel to the ¹⁹F frequency.

-

Acquisition: ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid.

-

Processing: Reference the spectrum to an external standard, such as CFCl₃ at δ 0 ppm.

Caption: Standardized workflow for NMR analysis.

Table 2: Predicted NMR Data Summary

| Technique | Functional Group | Expected Chemical Shift (δ ppm) | Expected Multiplicity & Notes |

| ¹H NMR | -C(CH₃)₃ | 1.3 - 1.5 | s (singlet), 9H |

| -NH- | 5.5 - 8.5 | br s (broad singlet), 1H | |

| Ar-H | 7.0 - 8.0 | m (multiplet), 3H, shows H-F coupling | |

| ¹³C NMR | -C(O)- | 165 - 170 | s (singlet) |

| Ar-C | 110 - 165 | 6 signals, C-F coupling observed | |

| -C (CH₃)₃ | 50 - 55 | s (singlet) | |

| -C(CH₃ )₃ | 28 - 30 | s (singlet) | |

| ¹⁹F NMR | Ar-F | -100 to -120 | m (multiplet), coupled to Ar-H |

Mass Spectrometry (MS): Confirming Mass and Formula

MS is indispensable for determining the molecular weight and elemental formula of a compound. The choice of ionization technique (e.g., Electron Ionization, EI) is critical as it also induces fragmentation, which provides valuable structural clues.

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in two molecular ion peaks of nearly equal intensity:

-

M+ peak: [C₁₁H₁₃⁷⁹BrFNO]⁺

-

M+2 peak: [C₁₁H₁₃⁸¹BrFNO]⁺

The presence of this characteristic M+/M+2 doublet is definitive proof of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS)

While low-resolution MS confirms the nominal mass, HRMS provides the exact mass to several decimal places. This allows for the unambiguous determination of the elemental formula (C₁₁H₁₃BrFNO), ruling out other potential formulas with the same nominal mass.

Fragmentation Analysis

The fragmentation pattern acts as a structural fingerprint. Key expected fragmentation pathways for 2-Bromo-N-(tert-butyl)-5-fluorobenzamide include:

-

Loss of tert-butyl radical: A prominent fragmentation is the cleavage of the C-N bond to lose a tert-butyl radical (•C(CH₃)₃), leading to a significant fragment ion.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

-

Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment corresponding to the loss of a bromine radical.[8][9]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragment ions.

-

Data Analysis: Identify the molecular ion peaks (M+ and M+2) to confirm the molecular weight and presence of bromine. Analyze the m/z values of major fragment ions to deduce fragmentation pathways that are consistent with the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Identity | Notes |

| 274 | 276 | [M]⁺ | Molecular Ion (doublet) |

| 218 | 220 | [M - C₄H₈]⁺ | Loss of isobutylene from tert-butyl |

| 202 | 204 | [BrFC₆H₃CONH]⁺ | Loss of tert-butyl radical |

| 185 | 187 | [BrFC₆H₃CO]⁺ | Benzoyl cation fragment |

| 57 | 57 | [C₄H₉]⁺ | tert-Butyl cation |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Amide Absorptions

The amide functional group gives rise to several distinct and intense absorption bands that are crucial for its identification.

-

N-H Stretch: A moderate to strong absorption band is expected in the range of 3300-3500 cm⁻¹, characteristic of a secondary amide.[10]

-

C=O Stretch (Amide I): This is one of the most prominent peaks in the spectrum, appearing as a very strong and sharp band between 1630 and 1680 cm⁻¹.[11][12] Its exact position is sensitive to hydrogen bonding.

-

N-H Bend (Amide II): A strong band found between 1510 and 1570 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.[12][13]

Other Key Vibrational Bands

-

Aromatic C-H and C=C Stretches: Look for C-H stretching bands just above 3000 cm⁻¹ and several C=C stretching bands of varying intensity in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretches: Bands corresponding to the tert-butyl group will appear just below 3000 cm⁻¹.

-

C-F and C-Br Stretches: These appear in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ (C-F) and 500-650 cm⁻¹ (C-Br).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups within the molecule.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3300 - 3500 | N-H | Stretch | Strong, sharp |

| 2900 - 3000 | C-H (aliphatic) | Stretch | Medium-Strong |

| 1630 - 1680 | C=O (Amide I) | Stretch | Very Strong |

| 1510 - 1570 | N-H / C-N (Amide II) | Bend / Stretch | Strong |

| 1450 - 1600 | C=C (aromatic) | Stretch | Medium-Variable |

| 1000 - 1400 | C-F | Stretch | Strong |

Conclusion: A Triad of Corroborative Evidence

The structural confirmation of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide is achieved not by a single measurement, but by the logical and systematic integration of orthogonal analytical data.

Caption: Convergence of data for final structural confirmation.

The mass spectrum validates the molecular weight and elemental formula. Infrared spectroscopy provides irrefutable evidence of the core amide functionality and aromatic nature. Finally, multinuclear NMR spectroscopy acts as the ultimate arbiter, assembling these pieces into a complete and validated connectivity map. This rigorous, multi-technique approach ensures the highest level of scientific integrity and trustworthiness, providing the definitive structural proof required for advanced research and development applications.

References

-

5-bromo-N-(tert-butyl)-2-ethyl-N-fluorobenzamide | C13H17BrFNO . PubChem. [Link]

-

2-Bromo-4-t-butyl-1-fluorobenzene . LookChem. [Link]

-

Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation . ResearchGate. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) . York University. [Link]

-

A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2 . ResearchGate. [Link]

-

FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica . National Center for Biotechnology Information. [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers . National Center for Biotechnology Information. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy . ScienceDirect. [Link]

-

2-Bromo-5-fluorobenzaldehyde . ResearchGate. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra . University of Colorado Boulder. [Link]

-

Determination of Secondary Structure in Proteins by FTIR Spectroscopy . Jena Library. [Link]

-

13C NMR Spectroscopy . Georg-August-Universität Göttingen. [Link]

-

Supporting Information for: A green and efficient isomerization of oxaziridines into N-alkylbenzamides . Royal Society of Chemistry. [Link]

-

13C NMR of Fluorinated Organics . University of Ottawa NMR Facility Blog. [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . Chad's Prep on YouTube. [Link]

-

Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]

-

Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity . ACS Publications. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 941294-23-1|2-Bromo-N-(tert-butyl)-5-fluorobenzamide|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. jeolusa.com [jeolusa.com]

- 7. whitman.edu [whitman.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide in Common Laboratory Solvents

The benzamide moiety is a privileged structure in medicinal chemistry, with its derivatives finding application in diverse therapeutic areas.[2] A thorough understanding of the physicochemical properties of a new benzamide derivative, such as 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, is a prerequisite for its development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2]

Part 1: Physicochemical Properties of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

A foundational understanding of the compound's basic properties is essential before embarking on experimental studies.

| Property | Value | Source |

| CAS Number | 941294-23-1 | [3][4][5] |

| Molecular Formula | C₁₁H₁₃BrFNO | [3] |

| Molecular Weight | 274.13 g/mol | [3] |

| IUPAC Name | 2-bromo-N-(tert-butyl)-5-fluorobenzamide | [3] |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(F)=CC=C1Br | [3] |

| Purity | Typically ≥95-98% from commercial suppliers | [3] |

| Appearance | Solid (predicted) | [1] |

Part 2: Determination of Solubility

Solubility is a critical parameter that dictates how a compound can be handled, purified, and formulated.[6] For drug discovery, low aqueous solubility can lead to unreliable in vitro assay results and poor bioavailability.[6][7] This section details the "gold standard" shake-flask method for determining thermodynamic solubility.[2]

Causality Behind Experimental Choices

The shake-flask method is chosen for its ability to determine thermodynamic, or equilibrium, solubility. This value represents the true saturation point of the compound in a solvent at a given temperature, a crucial parameter for formulation development.[8] Kinetic solubility assays, while faster and suitable for high-throughput screening, measure the solubility of a compound precipitating out of a DMSO stock solution and can be less representative of the equilibrium state.[6][7][8][9] The selection of a diverse range of common laboratory solvents with varying polarities provides a comprehensive solubility profile. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for quantification due to its high sensitivity, accuracy, and ability to separate the parent compound from any potential impurities or degradants.[10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the solubility of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide.

Materials:

-

2-Bromo-N-(tert-butyl)-5-fluorobenzamide (solid)

-

A range of common lab solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2-Bromo-N-(tert-butyl)-5-fluorobenzamide to a vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to further separate the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration curve range.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Presentation: Expected Solubility Data

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent | Relative Polarity | Predicted Solubility | Quantitative Solubility (mg/mL) |

| Hexane | 0.009 | Very Low | To be determined experimentally |

| Toluene | 0.099 | Low to Moderate | To be determined experimentally |

| Dichloromethane | 0.309 | Moderate to High | To be determined experimentally |

| Acetone | 0.355 | High | To be determined experimentally |

| Ethyl Acetate | 0.228 | Moderate to High | To be determined experimentally |

| Acetonitrile | 0.460 | Moderate | To be determined experimentally |

| Isopropanol | 0.546 | Moderate | To be determined experimentally |

| Ethanol | 0.654 | Moderate | To be determined experimentally |

| Methanol | 0.762 | Moderate | To be determined experimentally |

| DMSO | 0.444 | Very High | To be determined experimentally |

| Water | 1.000 | Very Low | To be determined experimentally |

| PBS (pH 7.4) | ~1.0 | Very Low | To be determined experimentally |

| Relative polarity values are from various sources.[11] |

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound.[12][13] These studies help to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[13][14][15] The conditions are more severe than accelerated stability testing to provoke degradation.[13]

Causality Behind Experimental Choices

The forced degradation study is designed according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[12][13] The stress conditions—hydrolytic (acidic and basic), oxidative, photolytic, and thermal—are chosen to mimic potential environmental exposures a compound might encounter during its lifecycle.[12][16] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be adequately characterized without completely destroying the parent compound.[12] HPLC is again the preferred analytical tool, as a stability-indicating method must be able to separate the intact drug from all potential degradation products.[16]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for a forced degradation study. The specific conditions may need to be adjusted based on the observed stability of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide.

Materials:

-

2-Bromo-N-(tert-butyl)-5-fluorobenzamide

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble and stable (e.g., Acetonitrile or Methanol)

-

pH meter, heating block or oven, photostability chamber

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at 50-60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[12]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat at 50-60°C, collecting samples at various time points.[12]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% H₂O₂. Keep at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven. Analyze at set intervals.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[12] A control sample should be protected from light.

-

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis to prevent damage to the column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

Data Presentation: Expected Stability Data

The results should be tabulated to show the percentage of the parent compound remaining and the formation of any degradation products under each stress condition.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Peak Area (%) of Degradation Product 1 | Peak Area (%) of Degradation Product 2 |

| Control (t=0) | 0 | 100 | 0 | 0 |

| 0.1 M HCl, 60°C | 24 | To be determined | To be determined | To be determined |

| 0.1 M NaOH, RT | 24 | To be determined | To be determined | To be determined |

| 3% H₂O₂, RT | 24 | To be determined | To be determined | To be determined |

| Thermal (Solid, 80°C) | 72 | To be determined | To be determined | To be determined |

| Photolytic (Solution) | 24 | To be determined | To be determined | To be determined |

Visualization of Logical Relationships

Caption: Stress Conditions in a Forced Degradation Study.

Conclusion

While direct quantitative data on the solubility and stability of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide is not currently published, this guide provides a comprehensive and scientifically rigorous framework for generating this essential information. The detailed protocols for thermodynamic solubility determination and forced degradation studies are based on industry-standard practices and are designed to yield high-quality, reliable data. By following these methodologies, researchers can thoroughly characterize this compound, enabling its effective use in further research and development activities. The generation and subsequent publication of this data will be a valuable contribution to the scientific community.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Forced Degradation Studies for Stability. Nelson Labs. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI). [Link]

-

Forced Degradation Studies. Creative Biolabs. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. National Center for Biotechnology Information (NCBI). [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Solubility Assessment Service. Creative Biolabs. [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]

-

Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. RSC Publishing. [Link]

-

Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. [Link]

-

2-Bromo-N-butyl-5-fluorobenzamide CAS#: 951884-19-8. ChemWhat. [Link]

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. [Link]

-

Review of the cosolvency models for predicting solubility in solvent mixtures: An update. National Center for Biotechnology Information (NCBI). [Link]

-

2-Bromo-5-tert-butyl-1,3-difluorobenzene. PubChem. [Link]

-

2-Bromo-5-fluorobenzotrifluoride. PubChem. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

5-bromo-N-(tert-butyl)-2-ethyl-N-fluorobenzamide. PubChem. [Link]

-

Benzamide. Slideshare. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

-

Reagents & Solvents: Solvents and Polarity. University of Rochester. [Link]

-

5-bromo-N-butyl-2-fluoro-N-methylbenzamide. PubChem. [Link]

-

5-bromo-N-(4-tert-butylphenyl)-2-fluorobenzamide. PubChem. [Link]

-

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 941294-23-1|2-Bromo-N-(tert-butyl)-5-fluorobenzamide|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-N-tert-butyl-5-fluorobenzamide | 941294-23-1 [chemicalbook.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. researchgate.net [researchgate.net]

- 10. sepscience.com [sepscience.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onyxipca.com [onyxipca.com]

- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 16. nelsonlabs.com [nelsonlabs.com]

spectroscopic data (NMR, IR, MS) for 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and its Spectroscopic Implications

The structure of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide incorporates several key features that will dictate its appearance in various spectroscopic analyses: a disubstituted aromatic ring, an amide linkage, and a bulky tert-butyl group. Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, we will analyze the expected ¹H and ¹³C NMR spectra. The predictions are based on established chemical shift theory and comparison with analogs like N-(tert-butyl)-2-chlorobenzamide and 4-Bromo-N-(tert-butyl)benzamide[1].

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol (General): A standard ¹H NMR spectrum is acquired by dissolving a small sample of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in a high-field NMR spectrometer.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded by its electron-withdrawing effect. |

| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |

| ~ 7.0 - 7.2 | Triplet of doublets | 1H | Ar-H | Aromatic proton meta to both bromine and fluorine, showing coupling to both. |

| ~ 5.9 - 6.1 | Broad singlet | 1H | N-H | The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be variable and concentration-dependent. |

| ~ 1.4 - 1.5 | Singlet | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent due to free rotation, resulting in a single, strong singlet.[2] |

Causality in Proton Chemical Shifts: The electron-withdrawing nature of the bromine, fluorine, and carbonyl group will deshield the aromatic protons, shifting them downfield. The tert-butyl group, being electron-donating, will have a shielding effect, but its influence on the aromatic ring is minimal due to its distance. The splitting patterns (multiplicities) of the aromatic protons arise from spin-spin coupling with neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol (General): Similar to ¹H NMR, the sample is dissolved in a deuterated solvent and analyzed in an NMR spectrometer. ¹³C NMR spectra are typically proton-decoupled to simplify the spectrum, showing a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 168 | C=O | The carbonyl carbon of the amide is significantly deshielded and appears at the downfield end of the spectrum.[3] |

| ~ 158 - 162 (d) | Ar-C-F | The carbon directly attached to the highly electronegative fluorine atom will be downfield and will appear as a doublet due to C-F coupling. |

| ~ 135 - 138 | Ar-C-C=O | The aromatic carbon bearing the amide group. |

| ~ 130 - 133 (d) | Ar-C | Aromatic carbon adjacent to the fluorine. |

| ~ 120 - 125 (d) | Ar-C | Aromatic carbon. |

| ~ 115 - 118 | Ar-C-Br | The carbon attached to bromine will be shifted downfield, though less so than the carbon attached to fluorine. |

| ~ 51 - 53 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group.[4] |

| ~ 28 - 30 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[4] |

Expert Insights on ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum is a direct count of the non-equivalent carbon atoms in the molecule, providing a powerful confirmation of the overall structure. The significant downfield shift of the carbonyl carbon is a hallmark of amides and carboxylic acid derivatives.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (General): A solid sample can be analyzed as a KBr (potassium bromide) pellet. The sample is mixed with dry KBr powder and pressed into a thin, transparent disk, which is then placed in the IR spectrometer.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 - 3400 | Medium | N-H Stretch | Amide |

| ~ 2970 | Strong | C-H Stretch | tert-Butyl |

| ~ 1640 - 1680 | Strong | C=O Stretch (Amide I) | Amide |

| ~ 1520 - 1550 | Medium | N-H Bend (Amide II) | Amide |

| ~ 1450 - 1480 | Medium | C-H Bend | tert-Butyl |

| ~ 1200 - 1250 | Strong | C-N Stretch | Amide |

| ~ 1100 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |

| ~ 700 - 800 | Strong | C-Br Stretch | Aryl-Bromide |

Interpreting the IR Spectrum: The IR spectrum of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide will be dominated by the strong carbonyl absorption (Amide I band) and the N-H stretching vibration. The presence of the tert-butyl group will be confirmed by the strong C-H stretching and bending vibrations. The C-F and C-Br stretches appear in the fingerprint region and provide direct evidence for the halogen substituents.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Experimental Protocol (General): In Electron Ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer.

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 274/276 | [M]⁺ | Molecular ion peak. The presence of a bromine atom results in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

| 259/261 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 218/220 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical, a common fragmentation pathway for molecules containing this group.[5] |

| 183/185 | [BrC₆H₃FCO]⁺ | Fragmentation of the amide bond, resulting in the benzoyl cation. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, which is a very stable carbocation and often observed as a base peak.[5] |

Self-Validating Fragmentation Pathway: The observation of the isotopic pattern for bromine in the molecular ion and in bromine-containing fragments is a key validation point. The prominent peak at m/z 57 corresponding to the tert-butyl cation is a strong indicator of this substituent.

Molecular Fragmentation Workflow

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide. By leveraging fundamental principles and data from analogous structures, researchers can confidently identify and verify the synthesis of this and other novel substituted benzamides. The interplay of NMR, IR, and MS data offers a self-validating system for structural elucidation, ensuring the scientific integrity of the research.

References

-

Royal Society of Chemistry. (2017). Supplementary Information. This document provides experimental spectroscopic data for N-(tert-Butyl)-2-chlorobenzamide and 4-Bromo-N-(tert-butyl)benzamide. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Utility of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-N-(tert-butyl)-5-fluorobenzamide has emerged as a highly versatile and valuable building block. Its unique combination of functional groups—a synthetically tractable aryl bromide, a sterically demanding tert-butyl amide, and an electron-withdrawing fluorine atom—offers a powerful platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the chemical properties and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and its potential as a key intermediate in the synthesis of high-value compounds, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Attributes of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The structural features of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide dictate its reactivity and provide strategic advantages in synthetic planning.

| Property | Value | Source |

| CAS Number | 941294-23-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1] |

| Molecular Weight | 274.13 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (typical) | Commercially available |

| Purity | ≥98% (typical) | Commercially available |

The bromine atom at the 2-position serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The fluorine atom at the 5-position modulates the electronic properties of the aromatic ring, rendering it more electron-deficient. This electronic perturbation can influence the rates and regioselectivity of certain reactions. The N-(tert-butyl)benzamide moiety provides significant steric bulk, which can direct the regioselectivity of reactions on the aromatic ring and can also impart favorable solubility and crystallinity properties to intermediates.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is the cornerstone of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide's utility as a building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds.[2] In the context of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The electron-deficient nature of the aryl bromide in our substrate, due to the fluorine and amide functionalities, generally makes oxidative addition to the Pd(0) catalyst favorable.[3] The selection of a suitable phosphine ligand is crucial for stabilizing the palladium catalyst and promoting reductive elimination.[4] A base is required to activate the boronic acid or ester for transmetalation.[5]

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative example and may require optimization for different boronic acids or esters.

Materials:

-

2-Bromo-N-(tert-butyl)-5-fluorobenzamide

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask, add 2-Bromo-N-(tert-butyl)-5-fluorobenzamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

Degas the solution by bubbling with the inert gas for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.02-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a common linkage in pharmaceuticals.[6] This reaction allows for the coupling of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide with a wide variety of primary and secondary amines.

Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[7] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which can be challenging for some substrates.[7] A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8]

Exemplary Protocol: Buchwald-Hartwig Amination with a Primary Amine

This protocol is a general guideline and will likely require optimization based on the specific amine used.

Materials:

-

2-Bromo-N-(tert-butyl)-5-fluorobenzamide

-

Primary amine (e.g., aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.03 eq) and XPhos (0.02-0.06 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene, followed by 2-Bromo-N-(tert-butyl)-5-fluorobenzamide (1.0 eq), the primary amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-